ethyl 6-aminopyrazine-2-carboxylate
Description
Significance of Pyrazine (B50134) Derivatives in Modern Organic and Medicinal Chemistry
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in the realm of organic and medicinal chemistry. The unique electronic properties conferred by the two electron-withdrawing nitrogen atoms result in a π-deficient system, influencing the reactivity and biological activity of its derivatives.
Pyrazine derivatives are found in numerous natural products and are synthesized for a wide array of applications, including fragrances, flavorings, and, most notably, pharmaceuticals. The pyrazine nucleus is a key structural motif in several clinically important drugs, underscoring its importance in drug design. The versatility of the pyrazine ring allows for various chemical modifications, enabling the synthesis of diverse compound libraries for biological screening.
The research into pyrazine derivatives has revealed a broad spectrum of pharmacological activities. These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. The ability to modify the pyrazine core with different functional groups allows chemists to fine-tune the biological activity and pharmacokinetic profiles of these molecules, aiming to enhance efficacy and reduce potential side effects.
Structural Context and Research Relevance of Ethyl 6-Aminopyrazine-2-carboxylate
This compound features a pyrazine ring substituted with an amino group at the 6-position and an ethyl carboxylate group at the 2-position. The interplay of these functional groups is central to its research relevance. The amino group, a strong electron-donating group, significantly influences the electron density of the pyrazine ring. Conversely, the ethyl carboxylate group is an electron-withdrawing group. This electronic push-pull system can enhance the molecule's ability to interact with biological targets.
The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the ester carbonyl) within the same molecule provides the potential for specific intermolecular interactions, a key aspect in the design of compounds that bind to biological macromolecules like enzymes and receptors.
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active aminopyrazine esters suggests its potential as a valuable building block in medicinal chemistry. Its isomers, such as ethyl 3-aminopyrazine-2-carboxylate and ethyl 5-aminopyrazine-2-carboxylate, have been investigated for their antimycobacterial properties, hinting at similar potential applications for the 6-amino isomer.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | Ethyl 5-Aminopyrazine-2-carboxylate sigmaaldrich.com | Ethyl 3-Aminopyrazine-2-carboxylate |
| Molecular Formula | C₇H₉N₃O₂ | C₇H₉N₃O₂ | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol | 167.17 g/mol | 167.17 g/mol |
| CAS Number | 61442-39-5 chemsrc.com | 54013-06-8 sigmaaldrich.com | 33332-29-5 |
| Appearance | Not specified | Solid sigmaaldrich.com | Not specified |
| IUPAC Name | This compound | ethyl 5-aminopyrazine-2-carboxylate sigmaaldrich.com | ethyl 3-aminopyrazine-2-carboxylate |
Note: Data for this compound and Ethyl 3-Aminopyrazine-2-carboxylate are based on supplier information and chemical databases, as dedicated peer-reviewed studies with full characterization are limited.
Overview of Key Research Trajectories and Academic Contributions
The primary research trajectory for aminopyrazine carboxylates lies in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. While direct academic contributions on this compound are limited, the broader class of compounds points towards several key areas of investigation:
Antimicrobial Agents: A significant area of research for related aminopyrazine esters is their potential as antimycobacterial agents. For instance, derivatives of 3-aminopyrazine-2-carboxylic acid have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. This suggests that this compound could serve as a scaffold for the development of new anti-tuberculosis drugs.
Enzyme Inhibitors: The structural features of aminopyrazines make them attractive candidates for the design of enzyme inhibitors. The heterocyclic core can mimic the structure of natural substrates or cofactors, while the substituents can be tailored to achieve specific interactions within the active site of an enzyme.
Building Blocks in Organic Synthesis: this compound is a versatile intermediate in organic synthesis. The amino and ester functionalities can be readily modified to create more complex molecules. For example, the amino group can be acylated or alkylated, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the generation of a wide range of derivatives for further study.
While a comprehensive body of research dedicated solely to this compound is yet to be established, its structural attributes and the proven biological potential of its isomers position it as a compound of interest for future investigations in medicinal and materials chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-aminopyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-9-4-6(8)10-5/h3-4H,2H2,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCHIBUYIRLVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485518 | |
| Record name | Pyrazinecarboxylic acid, 6-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61442-39-5 | |
| Record name | Ethyl 6-amino-2-pyrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61442-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazinecarboxylic acid, 6-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to Ethyl 6-Aminopyrazine-2-carboxylate and Analogues
The construction of this compound and related structures relies on a set of well-established chemical reactions that precisely build the pyrazine (B50134) core and introduce the necessary functional groups.
Esterification Reactions for Carboxylate Formation
The introduction of the ethyl carboxylate group is a critical step, typically achieved through standard esterification of the corresponding carboxylic acid. One of the most common methods is the Fischer esterification. nih.gov This reaction involves treating the parent carboxylic acid, 3-aminopyrazine-2-carboxylic acid, with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). nih.gov
Another established route involves the reaction of an alkali metal salt of the carboxylic acid with an alkyl halide. google.com For instance, the potassium salt of 3-aminopyrazine-2-carboxylic acid can be reacted with methyl bromide to yield the corresponding methyl ester. google.com This method can be adapted using ethyl bromide to produce the target ethyl ester. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). google.com
Table 1: Common Esterification Methods
| Method | Reactants | Catalyst/Solvent | Key Feature | Reference |
|---|---|---|---|---|
| Fischer Esterification | 3-Aminopyrazine-2-carboxylic acid, Ethanol | H₂SO₄ (catalyst) | Direct acid-catalyzed reaction. A similar process uses methanol (B129727) to produce the methyl ester. | nih.gov |
| Alkylation of Carboxylate Salt | Alkali salt of 3-aminopyrazine-2-carboxylic acid, Ethyl bromide | Dimethylformamide (DMF) | Reaction proceeds via nucleophilic substitution. | google.com |
Condensation and Cyclization Strategies for Pyrazine Ring System Assembly
The assembly of the core pyrazine ring is fundamentally achieved through condensation and subsequent cyclization reactions. The classical and most direct method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netnih.gov This is followed by an oxidation step to form the aromatic pyrazine ring. researchgate.netyoutube.com While this provides a general route to pyrazines, specific substitution patterns on the starting materials are required to yield the desired aminopyrazine carboxylate structure.
A common approach involves the self-condensation of α-aminocarbonyl compounds, which dimerize to form a 3,6-dihydropyrazine intermediate that is then oxidized. researchgate.net More complex pyrazine analogues, such as fused azaacenes, can be synthesized through direct condensation between a quinoxalinediamine and various diketones, demonstrating the versatility of condensation strategies for building extended heterocyclic systems. nih.gov
Table 2: General Pyrazine Ring Condensation Strategy
| Reactant 1 | Reactant 2 | Intermediate | Final Step | Reference |
|---|---|---|---|---|
| 1,2-Diamine (e.g., Ethylenediamine) | 1,2-Dicarbonyl (e.g., Glyoxal) | Dihydropyrazine | Oxidation (e.g., with CuO or MnO₂) | researchgate.net |
| α-Aminocarbonyl (self-condensation) | 3,6-Dihydropyrazine | Mild Oxidation | researchgate.net |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for synthesizing complex molecules in a single pot by combining three or more reactants. derpharmachemica.comnih.gov This strategy is highly valued in medicinal chemistry for rapidly generating libraries of structurally diverse compounds. derpharmachemica.comnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided literature, the principles of MCRs are widely applied to the synthesis of other nitrogen-containing heterocycles like pyrazoles and pyrimidines. beilstein-journals.orgencyclopedia.pub For example, the Biginelli reaction, a well-known MCR, combines an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones. derpharmachemica.com The development of analogous MCRs for substituted pyrazines represents a significant area of interest in modern synthetic chemistry. nih.gov
Preparation from Precursors such as 3-Aminopyrazine-2-carboxylic Acid
3-Aminopyrazine-2-carboxylic acid is the most direct and common precursor for synthesizing its ester derivatives. nih.gov A detailed procedure involves first converting the acid to its methyl ester, methyl 3-aminopyrazine-2-carboxylate, via Fischer esterification with methanol and catalytic H₂SO₄. nih.gov This methyl ester can then undergo aminolysis. For example, reaction with a substituted benzylamine, often facilitated by microwave irradiation, can yield the corresponding N-benzyl amide derivative. nih.gov To obtain the target ethyl ester, the esterification step would simply be modified to use ethanol instead of methanol.
An alternative procedure for creating derivatives from 3-aminopyrazine-2-carboxylic acid avoids the initial esterification. The carboxylic acid is first activated with a coupling agent like 1,1′-carbonyldiimidazole (CDI) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This forms a highly reactive acylimidazole intermediate, which then readily reacts with an added amine (or alcohol, in the case of ester formation) to furnish the final amide or ester product. nih.gov
Novel and Sustainable Synthetic Protocols
Reflecting the broader push towards green chemistry, recent research has focused on developing more efficient and environmentally benign synthetic methods for pyrazines, with a strong emphasis on catalysis.
Catalytic Systems in Pyrazine Synthesis
Modern catalysis offers powerful tools for pyrazine synthesis, enabling reactions under milder conditions with higher selectivity and efficiency.
Base-Metal Catalysis: Earth-abundant metals are at the forefront of sustainable chemistry. Acridine-based pincer complexes of manganese have been shown to effectively catalyze the dehydrogenative self-coupling of β-amino alcohols to produce 2,5-substituted pyrazines. nih.govacs.org This method is highly atom-economical, generating only water and hydrogen gas as byproducts. acs.org
Precious Metal Catalysis: Palladium and Iridium catalysts are used for various C-C and C-N bond-forming reactions to build and functionalize the pyrazine ring. organic-chemistry.org For example, a palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids provides a route to unsymmetrically substituted pyrazines. organic-chemistry.org
Copper Catalysis: A novel method utilizing an asymmetric ligand-based copper catalyst (TNP-Cu@rGO) has been developed for the synthesis of pyrazine derivatives with good functional group tolerance and moderate to high yields. sioc-journal.cn A key advantage of this system is the catalyst's ability to be recycled and maintain high activity for multiple runs. sioc-journal.cn
Biocatalysis: Enzymes offer a green alternative to traditional chemical catalysts. Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, has been successfully used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. rsc.org This biocatalytic method proceeds under mild conditions (45 °C) in a greener solvent (tert-amyl alcohol) with high yields, showcasing a sustainable pathway for creating pyrazine-based compounds. rsc.org
Table 3: Overview of Catalytic Systems in Pyrazine Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Base-Metal (Manganese) | Acridine-based Mn pincer complex | Dehydrogenative coupling of β-amino alcohols | Forms 2,5-substituted pyrazines; byproducts are only H₂O and H₂. | nih.govacs.org |
| Precious Metal (Palladium) | Palladium(II) | Cascade C-C/C-N coupling | Synthesizes unsymmetrical 2,6-disubstituted pyrazines from aminoacetonitriles. | organic-chemistry.org |
| Precious Metal (Iridium) | [Cp*IrCl₂]₂ | C-alkylation of N-heterocycles | Alkylation of methyl groups on pyrazines using alcohols. | organic-chemistry.org |
| Copper Catalyst | TNP-Cu@rGO | Synthesis of pyrazine derivatives | Recyclable catalyst with good functional tolerance and high activity. | sioc-journal.cn |
| Biocatalyst (Enzyme) | Lipozyme® TL IM | Aminolysis of pyrazine esters | Green, efficient method for pyrazinamide synthesis at mild temperatures. | rsc.org |
Green Chemistry Approaches and Environmentally Benign Methods
Modern synthetic chemistry is increasingly focused on "green" methodologies that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.nettandfonline.com For pyrazine synthesis, this translates to the development of one-pot reactions, the use of water as a solvent, and the application of catalysis to avoid harsh conditions. tandfonline.comresearchgate.net
Several greener approaches to pyrazine synthesis have been reported:
Catalytic Dehydrogenative Coupling: Manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-dialkyl-substituted pyrazines. This method is atom-economical and produces only hydrogen gas and water as byproducts. acs.orgnih.gov
One-Pot Syntheses: Environmentally benign one-pot methods for synthesizing pyrazine derivatives have been developed, offering advantages in terms of simplicity and cost-effectiveness. tandfonline.com
Ultrasound and Microwave-Assisted Synthesis: The use of ultrasound and microwave irradiation can accelerate reactions, leading to higher yields in shorter timeframes compared to conventional heating methods. tandfonline.comresearchgate.net For instance, microwave-assisted aminodehalogenation reactions have been shown to be effective for preparing N-alkyl-3-(alkylamino)pyrazine-2-carboxamides with higher yields and shorter reaction times. researchgate.net
Use of Green Solvents: Water is an ideal green solvent due to its availability, low cost, and non-toxic nature. researchgate.net Aqueous medium has been successfully employed for the synthesis of pyrazole (B372694) derivatives, a related class of nitrogen-containing heterocycles. researchgate.net
| Green Synthesis Approach | Key Features | Example Application |
| Catalytic Dehydrogenative Coupling | Atom-economical, produces H₂ and H₂O as byproducts. acs.orgnih.gov | Synthesis of 2,5-dialkyl-substituted pyrazines using manganese pincer complexes. acs.orgnih.gov |
| One-Pot Synthesis | Simplifies procedures, cost-effective. tandfonline.com | Preparation of various pyrazine derivatives. tandfonline.com |
| Microwave-Assisted Synthesis | Faster reactions, higher yields. researchgate.net | Synthesis of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides. researchgate.net |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields. tandfonline.comresearchgate.net | Synthesis of pyrano[2,3-d]pyrimidine-2,4,7-triones. tandfonline.com |
Continuous Flow Synthesis and Automated Synthesis Platforms
Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.net This technology is particularly beneficial for handling hazardous intermediates and for scaling up production. researchgate.netnih.gov
While specific examples for the continuous flow synthesis of this compound are not prevalent in the searched literature, the principles have been applied to structurally related heterocyclic compounds. For instance, a continuous flow process has been developed for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids and their amide derivatives. nih.gov This methodology allows for a multi-step synthesis without the isolation of intermediates, significantly streamlining the process. nih.gov The application of such automated platforms could be extended to the synthesis of functionalized pyrazines like this compound.
Derivatization and Functionalization Strategies
The chemical reactivity of this compound allows for a wide range of derivatization and functionalization reactions, enabling the synthesis of diverse molecules with potential applications in various fields.
Oxidation and Reduction Pathways
Information specifically on the oxidation and reduction of this compound is limited in the provided search results. However, general principles of redox chemistry of similar aromatic systems can be considered. The pyrazine ring itself is relatively stable to oxidation. Reduction of the pyrazine ring is possible but often requires harsh conditions. The ester and amino functional groups can also undergo specific redox reactions. For example, the ester group could be reduced to an alcohol. A study on the deracemization of α-amino esters involved a copper-catalyzed aerobic oxidation followed by an asymmetric transfer hydrogenation. researchgate.net
Nucleophilic and Electrophilic Substitution Reactions on the Pyrazine Core
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups or bearing a good leaving group. For example, a chloro-substituted pyrazine can undergo nucleophilic substitution with various nucleophiles. researchgate.net
Electrophilic substitution on the pyrazine ring is generally difficult due to its electron-deficient character. However, the presence of the activating amino group in this compound could facilitate electrophilic attack under certain conditions.
Formation of Pyrazine Carboxamides and Other Amide Derivatives
The ethyl ester group of this compound is a key functional handle for the synthesis of a variety of amide derivatives. These pyrazine carboxamides are of significant interest due to their potential biological activities. researchgate.netnih.gov
The formation of amides from the corresponding ethyl ester typically involves reaction with an amine. This can be achieved through direct amidation, although this often requires high temperatures and may not be suitable for all substrates. A more common approach is the hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine using a suitable coupling agent. researchgate.net
A notable challenge in synthesizing amides from aminopyrazines is the low nucleophilicity of the amino group on the pyrazine ring. researchgate.net To overcome this, specific activating agents are often required. For instance, the use of methanesulfonyl chloride and N-methylimidazole has been shown to be effective for the coupling of electron-deficient pyrazine amines with various carboxylic acids to form the corresponding amides. researchgate.netresearchgate.net
Microwave-assisted synthesis has also proven to be an efficient method for preparing N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net
| Reagent/Method | Product Type | Key Features |
| Amine | Pyrazine Carboxamide | Direct reaction with the ethyl ester. |
| 1. Hydrolysis (e.g., NaOH) 2. Amine, Coupling Agent | Pyrazine Carboxamide | Two-step process via the carboxylic acid. researchgate.net |
| Methanesulfonyl chloride, N-methylimidazole | Pyrazine Carboxamide | Effective for coupling with electron-deficient amines. researchgate.netresearchgate.net |
| Microwave-assisted synthesis | N-alkyl-3-(alkylamino)pyrazine-2-carboxamides | Higher yields and shorter reaction times. researchgate.net |
Exploration of Advanced Coupling Reactions (e.g., Suzuki Cross-Coupling, Amide Bond Formation)
Suzuki Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds by reacting an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.org For pyrazine-based compounds, this reaction is invaluable for introducing aryl, heteroaryl, or alkyl substituents. Halogenated pyrazines are common starting materials for these transformations. rsc.org
The reactivity of halopyrazines in Suzuki couplings is well-documented. For instance, chloropyrazines can be coupled with various arylboronic acids in good to excellent yields using conventional palladium-phosphine catalysts. rsc.org More activated systems, such as bromopyrazines bearing additional functional groups, have also been successfully employed. For example, highly functionalized 6-bromopyrazines react with biphenyl (B1667301) boronic acid in the presence of Pd(dppf)Cl₂ and cesium carbonate to yield the corresponding 6-arylpyrazines in high yields. rsc.org Pyrazine triflates also serve as effective substrates, coupling with arylboronic acids to provide arylated pyrazines, although this may require a higher catalyst loading. rsc.org
A notable example is the double Suzuki-Miyaura coupling of 2,5-dibromopyrazine (B1339098) with a 3-borylindole, which proceeds efficiently to form a pyrazine-linked bisindole alkaloid precursor. nih.gov This highlights the utility of the reaction in building complex, biologically relevant scaffolds.
For a precursor to this compound, such as a hypothetical ethyl 6-halopyrazine-2-carboxylate, a Suzuki coupling would be a primary strategy for introducing a substituent at the 6-position. The electron-withdrawing ester at C2 and the nitrogen atoms would activate the C-X bond (where X is a halogen) towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. organic-chemistry.orgyoutube.com
Interactive Table 1: Examples of Suzuki-Miyaura Reactions on Pyrazine Derivatives
| Pyrazine Substrate | Coupling Partner | Catalyst/Base | Product | Yield (%) | Reference |
| Chloropyrazine | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Arylpyrazine | Good to Excellent | rsc.org |
| 6-Bromopyrazine derivative | Biphenyl boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 6-Arylpyrazine derivative | 85-100 | rsc.org |
| 2,5-Dibromopyrazine | 3-Borylindole | Pd(PPh₃)₄ | 2,5-Bis(indol-3-yl)pyrazine | 69 | nih.gov |
| Pyrazine O-triflate | Arylboronic Acid | Pd Catalyst / Base | Arylpyrazine | Good | rsc.org |
Amide Bond Formation
The amino group of this compound and the carboxylic acid functionality (after hydrolysis of the ester) are prime handles for amide bond formation. This transformation is one of the most fundamental in medicinal chemistry, as the amide bond is a key feature of peptides and numerous pharmaceutical agents. libretexts.org
The direct condensation of a carboxylic acid and an amine is challenging and often requires activating agents to convert the carboxylic acid into a more reactive intermediate. khanacademy.org For pyrazine carboxylic acids, conversion to an acid chloride is a common activation strategy. For instance, 6-chloropyrazine-2-carboxylic acid chloride can be condensed with various anilines to produce a series of amides.
However, the amino group on the pyrazine ring, as in this compound, is weakly nucleophilic due to the electron-withdrawing nature of the heterocyclic ring. This can make direct acylation challenging. Specialized coupling reagents and conditions are often necessary. One effective method involves using methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) to mediate the coupling between electron-deficient pyrazine amines and a range of carboxylic acids, yielding the corresponding amides in good yields.
Alternatively, the carboxylic acid group of a related compound, 3-aminopyrazine-2-carboxylic acid, can be activated with 1,1'-carbonyldiimidazole (B1668759) (CDI). The resulting acylimidazolide is a reactive intermediate that readily undergoes aminolysis with various amines under microwave irradiation to form the desired amides.
Regioselectivity and Stereochemical Considerations in Pyrazine Synthesis
The synthesis of substituted pyrazines often involves cyclization reactions where control of regioselectivity and stereochemistry is paramount for accessing the desired isomer.
Regioselectivity
Regioselectivity in pyrazine synthesis determines the final substitution pattern on the heterocyclic ring. Classical methods, such as the Gutknecht pyrazine synthesis, involve the self-condensation of α-amino ketones. wikipedia.org The initial dimerization and subsequent oxidation steps inherently define the placement of substituents.
A more controlled approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. When both reactants are unsymmetrical, a mixture of regioisomers can result. Therefore, strategies that direct the cyclization are crucial. For example, the synthesis of 2-amino-3-cyano-5-(dimethoxymethyl)pyrazine demonstrates regiocontrol where the substituents are precisely placed through a specific reaction sequence. researchgate.net
Further functionalization of a pre-formed pyrazine ring also requires careful consideration of regioselectivity. The inherent electronic properties of the ring and its substituents direct incoming reagents. For example, the regioselective chlorination of 2-aminopyrazine (B29847) is a key step in the synthesis of more complex derivatives. nih.gov The directing effects of the amino group and the ring nitrogens guide the electrophilic chlorine to a specific position. Similarly, iron-catalyzed C-H functionalization of pyrazines with organoboron agents has been developed to address challenges in the cross-coupling of electron-poor heteroarenes, offering a regioselective route to substituted pyrazines. nih.gov
Interactive Table 2: Examples of Regioselective Reactions in Pyrazine Synthesis
| Reaction Type | Reactants | Key Conditions/Reagents | Product Description | Outcome | Reference |
| Pyrazine Formation | Allylamines and α-oximido carbonyl | K⁺OtBu, then heat | Regioselective formation of alkylpyrazines | High regioselectivity | researchgate.net |
| C-H Functionalization | Pyrazine | Iron catalyst, organoboron agent | C-H arylation | Addresses regioselectivity in cross-coupling | nih.gov |
| Halogenation | 2-Aminopyrazine | NCS or other chlorinating agents | Chlorination of the pyrazine ring | Regioselective chlorination | nih.gov |
Stereochemical Considerations
When pyrazine derivatives contain chiral centers, controlling their stereochemistry is essential. This is particularly relevant in the synthesis of natural products and pharmaceuticals, where biological activity is often dependent on a specific stereoisomer.
Stereochemical control can be achieved by using chiral building blocks or by employing stereoselective reactions. For instance, the synthesis of pyrazine alkaloids can be accomplished through the homodimerization of chiral α-amino aldehydes derived from common amino acids. nih.gov The stereochemistry of the starting amino acid is thus transferred to the final pyrazine product.
In another example, the synthesis of disubstituted pyrazino-oxazine derivatives with controlled stereochemistry was achieved using N-Fmoc-protected α-amino acids as chiral precursors. The synthesis involved a spontaneous cyclative cleavage to form pyrazine intermediates, with the stereocenters from the amino acid being retained throughout the reaction sequence. This demonstrates how stereochemistry can be effectively controlled in the construction of complex fused-ring systems containing a pyrazine core.
Comprehensive Spectroscopic Characterization and Structural Elucidation
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Geometry Optimization of Pyrazine (B50134) Structures
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. For ethyl 6-aminopyrazine-2-carboxylate, this is achieved through geometry optimization, a process that calculates the electronic energy of the molecule for various atomic arrangements until a minimum energy conformation is found. Density Functional Theory (DFT) is a commonly employed method for this purpose, often using hybrid functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)). rsc.org
Electronic Structure Analysis and Reactivity Prediction
Understanding the electronic structure of this compound is crucial for predicting its chemical reactivity and physical properties.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. bendola.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrazine ring, while the LUMO is likely to be centered on the electron-withdrawing ethyl carboxylate group and the pyrazine ring. The HOMO-LUMO gap can be calculated using DFT, and its value provides insight into the molecule's electronic transitions and charge transfer characteristics. Studies on similar pyrazine derivatives have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap. tandfonline.com
Table 1: Representative Frontier Molecular Orbital Data for Pyrazine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Pyrazine-2-carboxamide | -6.8 | -1.5 | 5.3 |
| Ethyl Pyrazine-2-carboxylate (B1225951) | -7.0 | -1.8 | 5.2 |
| Amino Pyrazine | -6.5 | -1.2 | 5.3 |
Note: These are representative values based on literature for similar compounds and are intended for illustrative purposes.
The distribution of electron density within this compound is non-uniform due to the presence of the amino (electron-donating) and ethyl carboxylate (electron-withdrawing) groups. This intramolecular charge transfer (ICT) is a key feature of the molecule and can be visualized using Molecular Electrostatic Potential (MEP) maps. MEP maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
For this compound, the MEP map would likely show a region of negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group, indicating their susceptibility to electrophilic attack. Conversely, a positive potential would be expected around the hydrogen atoms of the amino group. The analysis of charge transfer has been successfully applied to understand the properties of other pyrazine derivatives, including charge-transfer complexes. rsc.org
To quantify the reactivity of this compound more precisely, a range of quantum chemical descriptors can be calculated. researchgate.net These descriptors are derived from the electronic structure of the molecule and provide a numerical basis for predicting its behavior in chemical reactions.
Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the HOMO and LUMO energies. Softness is the reciprocal of hardness. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. bendola.com
Electronegativity (χ): This is a measure of a molecule's ability to attract electrons.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. substack.com
Fukui Functions (f(r)): The Fukui function is a local reactivity descriptor that indicates the most likely sites for nucleophilic and electrophilic attack within a molecule. wikipedia.orgresearchgate.net By analyzing the Fukui functions, one can pinpoint specific atoms that are more susceptible to reaction. schrodinger.comjoaquinbarroso.com
Table 2: Representative Quantum Chemical Descriptors for Pyrazine Derivatives
| Descriptor | Formula | Representative Value |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.6 eV |
| Chemical Softness (S) | 1 / (2η) | 0.19 eV-1 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.4 eV |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.7 eV |
Note: These values are illustrative and based on typical ranges for similar organic molecules.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While quantum mechanical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. eurasianjournals.com For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the C-C and C-O single bonds of the ethyl carboxylate group.
Furthermore, MD simulations can be employed to investigate the behavior of the molecule in a solvent, providing information about solute-solvent interactions and the influence of the solvent on the molecule's conformation and properties. Such simulations are valuable for understanding how the molecule behaves in a real-world chemical environment. Although direct MD studies on this specific molecule are not widely available, the methodology has been successfully applied to other heterocyclic systems like pyrazole (B372694) and pyrimidine (B1678525) derivatives to understand their dynamic interactions. rsc.orgnih.govresearchgate.net
Nonlinear Optical (NLO) Properties and Potential Applications
Molecules with significant intramolecular charge transfer, like this compound, are often candidates for nonlinear optical (NLO) materials. NLO materials have applications in technologies such as optical switching, frequency conversion, and telecommunications. The NLO response of a molecule is characterized by its hyperpolarizability.
Computational methods, particularly DFT, can be used to calculate the first and second hyperpolarizabilities (β and γ, respectively) of this compound. rsc.org The presence of both an electron-donating group (amino) and an electron-withdrawing group (ethyl carboxylate) on the pyrazine ring creates a "push-pull" system that can enhance the NLO response. tandfonline.comresearchgate.net Theoretical studies on various pyrazine derivatives have demonstrated a strong correlation between their molecular structure and their NLO properties, suggesting that this compound could exhibit interesting NLO behavior. rsc.orgresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrazine |
| Pyrazine-2-carboxamide |
| Ethyl Pyrazine-2-carboxylate |
| Amino Pyrazine |
Computational Prediction of Pharmacokinetic Properties (e.g., ADMET prediction focusing on bioavailability and interactions at the molecular level)
In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic profile is crucial for mitigating late-stage failures. Undesirable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are significant contributors to the attrition of drug candidates. nih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties before a compound is synthesized, thereby guiding the selection and optimization of lead candidates. nih.govresearchgate.net For this compound, while specific experimental ADMET data is not extensively published, computational models can offer valuable insights into its potential as a drug-like molecule. These predictions are typically derived from Quantitative Structure-Activity Relationship (QSAR) models and molecular modeling techniques. nih.govresearchgate.net
Detailed Research Findings
Computational ADMET prediction for heterocyclic compounds, including pyrazine derivatives, is a well-established field. doaj.orgnih.govresearchgate.net These studies utilize a molecule's structure to forecast its behavior in the body. For a compound like this compound, key properties related to bioavailability and molecular interactions are of primary interest.
Bioavailability and Physicochemical Properties:
A molecule's oral bioavailability is heavily influenced by its physicochemical properties, such as lipophilicity (logP), solubility, and molecular weight, which are often evaluated against frameworks like Lipinski's Rule of Five. Computational tools can predict these parameters with a reasonable degree of accuracy. For instance, studies on pyrazine derivatives often show a good correlation between predicted and experimental values for properties like partition coefficient (QPlogPo/w) and aqueous solubility (QPlogS). japsonline.com Good oral absorption is often predicted for pyrazine-containing compounds that fall within acceptable physicochemical ranges. japsonline.com
Molecular Interactions:
At a molecular level, a compound's interactions with metabolic enzymes and transport proteins are critical determinants of its pharmacokinetic profile. Molecular docking, a key computational technique, is used to predict the binding affinity and orientation of a ligand within the active site of a protein. researchgate.netsemanticscholar.orgresearchgate.net For example, docking studies on pyrazine-2-carboxylic acid derivatives have been used to explore their binding interactions with various protein targets, providing insights into their potential efficacy and metabolic fate. researchgate.netsemanticscholar.org The prediction of interactions with cytochrome P450 (CYP) enzymes is particularly important, as these enzymes are responsible for the metabolism of a vast number of drugs. In silico models can predict which CYP isoforms are likely to metabolize a compound and whether the compound is likely to be an inhibitor of these enzymes.
While specific computational studies for this compound are not widely available in the public domain, we can generate a representative, hypothetical ADMET profile based on typical results for similar pyrazine derivatives found in computational chemistry literature. nih.govresearchgate.netjapsonline.com The following data table illustrates the types of parameters that are commonly predicted.
Interactive Data Table: Predicted ADMET Properties of this compound
The following data is hypothetical and generated for illustrative purposes based on computational predictions for similar pyrazine derivatives. It is intended to represent the type of data generated in a computational ADMET study.
| Parameter | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Oral Absorption | High (e.g., >80%) | Predicts the fraction of the drug that is likely to be absorbed from the gut into the bloodstream. |
| Caco-2 Permeability (nm/s) | Moderate to High | An in vitro model for intestinal absorption. Higher values suggest better absorption. |
| Distribution | ||
| Plasma Protein Binding (%) | Moderate | The extent to which a drug binds to proteins in the blood can affect its availability to reach target tissues. |
| Blood-Brain Barrier (BBB) Penetration | Low | Predicts whether the compound is likely to cross the BBB and have effects on the central nervous system. |
| Metabolism | ||
| CYP2D6 Inhibitor | Non-inhibitor | Predicts whether the compound is likely to inhibit a major drug-metabolizing enzyme, which could lead to drug-drug interactions. |
| CYP3A4 Inhibitor | Non-inhibitor | Predicts potential for interaction with another key metabolic enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter (OCT2) Substrate | Unlikely | Predicts a potential pathway for renal excretion. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Predicts the potential for cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Predicts the potential for the compound to be carcinogenic. |
Structure Activity Relationship Sar Studies
Systematic Exploration of Substituent Effects on Biological and Chemical Activities
Systematic studies on derivatives of pyrazine-2-carboxylic acid have revealed key relationships between structural modifications and biological activity, particularly in the realms of antimycobacterial and antifungal action.
One area of focus has been the synthesis of various amides from the parent carboxylic acid. For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides were synthesized and evaluated for their antimicrobial properties. nih.govnih.govresearchgate.net The series was subdivided into benzyl (B1604629), alkyl, and phenyl derivatives to probe the effect of different substituents on the amide nitrogen. nih.govnih.govresearchgate.net
The research found that antimycobacterial activity against Mycobacterium tuberculosis and M. kansasii, as well as general antibacterial activity, tended to increase within the alkyl derivative series as the length of the carbon chain grew. researchgate.net Notably, antibacterial effects were observed for phenyl and alkyl derivatives, but not for the benzyl derivatives. nih.govnih.gov Antifungal activity was present across all structural subtypes, with particular efficacy against Trichophyton interdigitale and Candida albicans. nih.govnih.gov The most potent compound against M. tuberculosis H37Rv was identified as 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, which recorded a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.govnih.govresearchgate.net
Another study focused on amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, investigating their antimycobacterial, antifungal, and photosynthesis-inhibiting activities. researchgate.netmdpi.com This work highlighted the critical role of lipophilicity (log P) in determining biological function. The highest antitubercular activity (72% inhibition against Mycobacterium tuberculosis) was observed in the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which also had the highest lipophilicity in the series. researchgate.netmdpi.com Conversely, some compounds with poor antifungal effects were found to be potent antialgal agents. researchgate.netmdpi.com The relationship between antialgal activity and lipophilicity was found to be quasi-parabolic, where activity peaked within a specific log P range and then decreased dramatically with further increases in lipophilicity. researchgate.netmdpi.com
These findings underscore that no single substituent is universally beneficial; rather, the optimal chemical group is dependent on the specific biological target and the desired activity profile.
Table 1: Antimycobacterial Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives
| Compound ID | Substituent (R) on Amide | Target Strain | MIC (µM) | Reference |
|---|---|---|---|---|
| 17 | 2,4-dimethoxyphenyl | M. tuberculosis H37Rv | 46 | researchgate.net |
| 8 | 4-methylbenzyl | M. tuberculosis H37Rv | 6 | mdpi.com |
| 9 | 4-aminobenzyl | M. tuberculosis H37Rv | 12 | mdpi.com |
| 4 | 4-chlorobenzyl | M. kansasii | 84 | mdpi.com |
Conformational Analysis and its Impact on Activity
The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. Conformational analysis of N-substituted 3-aminopyrazine-2-carboxamides has revealed key structural features that likely influence their biological activity. nih.govresearchgate.net
Computational studies using energy minimization and molecular dynamics have shown that these molecules predominantly adopt a conformation with a trans amide bond. nih.govresearchgate.net Conformations containing the alternative cis amide bond were found to be significantly higher in energy, making them much less likely to be the biologically active form. nih.gov
A critical finding from this analysis is the presence of a stable intramolecular hydrogen bond (IMHB). This bond forms between a hydrogen atom of the amino group at position 3 of the pyrazine (B50134) ring (the donor) and the oxygen atom of the amide carbonyl group (the acceptor). nih.govresearchgate.net This interaction creates a pseudo-ring structure, which locks the molecule into a more rigid, planar conformation. The presence of this IMHB in the lowest energy conformations of all studied benzyl, phenyl, and alkyl derivatives suggests it is a defining structural feature for this class of compounds. nih.govresearchgate.net This conformational rigidity can be advantageous for biological activity, as it reduces the entropic penalty of binding to a target receptor.
Analysis of Molecular Interactions Influencing Potency and Selectivity
Understanding how a molecule interacts with its biological target at an atomic level is fundamental to explaining its potency and selectivity. Molecular docking studies have been employed to investigate the binding modes of pyrazine derivatives with potential target enzymes, such as the mycobacterial enoyl-ACP reductase (InhA). mdpi.com
InhA is a key enzyme in the mycobacterial fatty acid synthesis pathway and a known target for the antitubercular drug isoniazid. mdpi.com Docking simulations of 3-benzylaminopyrazine-2-carboxamides into the active site of InhA revealed that the active compounds shared common binding interactions with known InhA inhibitors. mdpi.com These interactions typically involve a network of hydrogen bonds and hydrophobic contacts that stabilize the compound within the enzyme's binding pocket.
For example, the pyrazine nitrogen atoms and the amide group are often predicted to form crucial hydrogen bonds with amino acid residues in the active site. The substituted benzyl or phenyl ring can fit into a hydrophobic pocket, with the specific substituents modulating the strength of these van der Waals interactions. The potency of the compound is directly related to how well its structure complements the shape and chemical environment of the active site, maximizing these favorable interactions. Selectivity for a particular target is achieved when the molecule fits significantly better in the intended target's active site than in the active sites of other, off-target proteins.
Coordination Chemistry and Metal Complexes
Biological Activity and Mechanistic Insights Excluding Clinical Human Data
Antimicrobial Activities
There is no specific data available from the reviewed sources concerning the antibacterial, antimycobacterial, or antifungal properties of ethyl 6-aminopyrazine-2-carboxylate. Research in this area has been directed towards other isomers and derivatives.
Antibacterial Research and Mechanism of Action (e.g., Enzyme Inhibition)
No studies detailing the antibacterial activity or the specific mechanisms of action, such as enzyme inhibition, for this compound were identified. However, the methyl ester, mthis compound, is noted as a preparatory chemical for creating bicyclic compounds intended for antibacterial use, indicating its role as a building block rather than an active agent itself. chemicalbook.com
Antifungal Research
No dedicated studies on the antifungal properties of this compound were found. In contrast, studies on substituted 3-aminopyrazine-2-carboxamides have shown some activity against fungal strains like Trichophyton interdigitale and Candida albicans. google.com
Anticancer Research at the Molecular and Cellular Levels
Direct experimental evidence for the anticancer activity of this compound at the molecular or cellular level is absent from the reviewed scientific literature.
Mechanism of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Kinase Inhibition)
There are no available studies that investigate the mechanisms of potential anticancer action for this compound, including apoptosis induction, cell cycle arrest, or kinase inhibition. Research into anticancer mechanisms for pyrazine (B50134) derivatives has focused on other molecular scaffolds. For instance, certain aminopyrazine derivatives have been identified as inhibitors of the mitotic kinase Nek2, but these are structurally distinct from this compound. chemicalbook.com
Investigation of Other Targeted Biological Interactions
Beyond the scope of antimicrobial and anticancer research, this compound and its parent acid are primarily referenced in the context of chemical synthesis. For example, 6-aminopyrazine-2-carboxylic acid is listed as a reactant in a patent for creating pyrido[2,3-b]pyrazine (B189457) derivatives with potential herbicidal activity. google.com This underscores its utility as a chemical intermediate rather than a biologically active agent in its own right.
Anti-inflammatory Mechanisms
There is currently no available scientific literature detailing the specific anti-inflammatory mechanisms of this compound. Research on other pyrazine and pyrimidine (B1678525) derivatives suggests that this class of compounds can exhibit anti-inflammatory properties through various mechanisms, such as the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating pro-inflammatory signaling pathways like NF-κB. However, without direct studies on this compound, any discussion of its anti-inflammatory potential remains speculative.
Neuroprotective Activity
Specific studies investigating the neuroprotective activity of this compound are not present in the current body of scientific literature. Neuroprotection by related heterocyclic compounds has been attributed to mechanisms including the reduction of oxidative stress in neuronal cells, inhibition of neuroinflammation, and modulation of neurotransmitter systems. For instance, certain pyrazine derivatives have been explored for their potential in neurodegenerative disease models, but these findings cannot be directly extrapolated to ethyl 6--aminopyrazine-2-carboxylate without dedicated experimental evidence.
Antioxidant Activities
Direct experimental data on the antioxidant activities of this compound is not available. The antioxidant potential of chemical compounds is often associated with their ability to scavenge free radicals, chelate pro-oxidant metal ions, or induce the expression of endogenous antioxidant enzymes. The pyrazine ring system, present in this compound, is a core structure in some molecules with reported antioxidant effects. However, the specific contribution of the ethyl ester and amino groups on the pyrazine-2-carboxylate (B1225951) scaffold to antioxidant capacity has not been elucidated.
Enzyme Inhibition Studies Beyond Antimicrobial Targets
No specific enzyme inhibition studies for this compound, outside of the antimicrobial context, have been reported in the available scientific literature. While pyrazine and its derivatives are known to interact with various enzymes, detailed investigations into the inhibitory effects of this compound on specific human or mammalian enzymes relevant to diseases other than microbial infections are lacking.
Modulation of Biological Pathways (e.g., NAD biosynthesis, ethylene (B1197577) biosynthesis)
There is no documented evidence of this compound modulating the NAD biosynthesis pathway.
Furthermore, the ethylene biosynthesis pathway is specific to plants and some microorganisms and is not a relevant pathway in mammals. chemicalbook.com The key enzymes in this pathway are 1-aminocyclopropane-1-carboxylic acid (ACC) synthase and ACC oxidase, which convert S-adenosyl-L-methionine (SAM) to ethylene. chemicalbook.com There is no scientific literature to suggest that this compound interacts with or modulates this plant-specific pathway.
Advanced Applications in Materials Science and Organic Synthesis
Building Block in Complex Organic Molecule Synthesis
Ethyl 6-aminopyrazine-2-carboxylate and its analogs are key intermediates in the synthesis of more complex molecules, particularly N-substituted 3-aminopyrazine-2-carboxamides. These amides are of interest for their potential biological activities. The synthesis typically starts from 3-aminopyrazine-2-carboxylic acid and proceeds through the ester as an intermediate, which is then converted to the final amide product. Two primary synthetic routes are commonly employed. nih.govresearchgate.net
In Procedure A , the initial step is a Fischer esterification of 3-aminopyrazine-2-carboxylic acid using methanol (B129727) and sulfuric acid to produce methyl 3-aminopyrazine-2-carboxylate, an analog of the ethyl ester. researchgate.net This intermediate is then subjected to aminolysis with a suitable benzylamine, often facilitated by microwave irradiation, to yield the desired N-benzyl derivative. nih.govresearchgate.net
In Procedure B , the starting carboxylic acid is activated using the coupling agent 1,1'-carbonyldiimidazole (B1668759) (CDI) in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). This forms a highly reactive acyl-imidazole intermediate, (3-aminopyrazin-2-yl)(1H-imidazol-1-yl)methanone, which is not isolated. nih.gov This activated intermediate readily reacts with various amines (alkyl, aniline, or benzylamine), typically under microwave conditions, to form the final amide bond. nih.govresearchgate.net Both methods are effective two-step processes for creating a library of complex pyrazine-based molecules from a common precursor. researchgate.net
Table 1: Comparison of Synthetic Procedures for N-Substituted 3-Aminopyrazine-2-carboxamides nih.govresearchgate.net
| Feature | Procedure A | Procedure B |
|---|---|---|
| Starting Material | 3-Aminopyrazine-2-carboxylic acid | 3-Aminopyrazine-2-carboxylic acid |
| Key Intermediate | Methyl 3-aminopyrazine-2-carboxylate (Isolated) | (3-aminopyrazin-2-yl)(1H-imidazol-1-yl)methanone (Not Isolated) |
| Reagents | Methanol, H₂SO₄, Benzylamine, NH₄Cl | 1,1'-Carbonyldiimidazole (CDI), various amines |
| Reaction Conditions | Esterification at room temp.; Aminolysis via microwave (e.g., 130°C) | Activation at room temp.; Amidation via microwave (e.g., 120°C) |
Development of Functional Materials Based on Pyrazine (B50134) Scaffolds
The unique electronic properties of the pyrazine ring, stemming from its aromaticity and the presence of two electron-withdrawing nitrogen atoms, make it an attractive component for functional materials.
Pyrazine units have been successfully incorporated into various polymer backbones to create materials with tailored properties. The inclusion of this heterocycle can significantly influence the thermal and mechanical characteristics of the resulting polymers. acs.org
One area of research involves the synthesis of biobased pyrazine-containing polyesters. In one study, a diacid monomer, dimethylpyrazine dipropionic acid, was synthesized from nitrogen-rich biomass and polymerized with various diols via a two-step melt transesterification–polycondensation process. acs.org The resulting polyesters exhibited high molecular weights and a range of thermal properties, with glass transition temperatures (Tg) influenced by the glycol monomer used. The semi-aromatic nature of the pyrazine unit contributed to the observed Tg values, demonstrating that pyrazine incorporation is a viable strategy for creating novel biobased polymers. acs.org
Another class of materials is pyrazine-linked conjugated microporous polymers (CMPs). These materials are synthesized for applications such as proton-exchange membranes in fuel cells. rsc.org For instance, a CMP was constructed from hexahydroxy triphenylene (B110318) and benzenetetramine tetrahydrochloride, forming pyrazine linkages. rsc.org The resulting polymer (HD-CMP) displayed high chemical stability and contained nitrogen sites within the pyrazine units that could serve as binding locations for proton carriers like phosphoric acid, highlighting the functional role of the heterocycle. rsc.org Furthermore, pyrazine-based polymers like poly(hexaazatrinaphthalene) (PHATN) have been developed as high-performance cathode materials for fast-charging sodium, magnesium, and aluminum batteries, where the electron-deficient pyrazine sites act as reversible redox centers. osti.gov
Table 2: Examples of Functional Polymers Incorporating Pyrazine Scaffolds
| Polymer Type | Key Monomers | Key Feature/Application | Reference |
|---|---|---|---|
| Biobased Polyesters | Dimethylpyrazine dipropionic acid, various diols | Semi-aromatic polymers with tunable glass transition temperatures. | acs.org |
| Conjugated Microporous Polymer (CMP) | Hexahydroxy triphenylene, benzenetetramine | High stability; nitrogen sites for proton conduction in fuel cells. | rsc.org |
| Redox Polymer | Poly(hexaazatrinaphthalene) (PHATN) | Electron-deficient pyrazine sites act as redox centers for battery cathodes. | osti.gov |
The planarity and electronic characteristics of pyrazine derivatives make them suitable for applications in organic electronics. Pyrazine-based donor polymers have been designed and synthesized for use in high-performance organic solar cells (OSCs). acs.org
In one such study, two cost-effective polymer donors, PQ1 and PQ2, were developed. These polymers incorporate an acceptor (A) unit composed of pyrazine and thiophene (B33073). acs.org Density Functional Theory (DFT) calculations revealed the presence of a noncovalent S–N interaction between the sulfur atom in the thiophene ring and a nitrogen atom in the pyrazine ring. This interaction imparts excellent planarity to the polymer backbone, which is a crucial factor for efficient charge transport in organic electronic devices. acs.org When blended with a suitable acceptor material, the solar cell based on the PQ1 polymer achieved a high power conversion efficiency (PCE), demonstrating the significant potential of pyrazine-based materials in the field of organic photovoltaics. The performance was found to be highly dependent on the specific molecular structure, such as the attachment position of alkyl chains, which influences energy levels and film morphology. acs.org
Table 3: Performance of Pyrazine-Based Donor Polymers in Organic Solar Cells acs.org
| Polymer Donor | Key Structural Unit | Noteworthy Interaction | Application |
|---|---|---|---|
| PQ1 / PQ2 | Pyrazine-Thiophene Acceptor Unit | Intramolecular S–N noncovalent interaction | Cost-effective donor material for high-performance organic solar cells |
Catalytic Applications of Pyrazine Derivatives
Beyond being building blocks, pyrazine derivatives can also participate directly in catalytic processes. Research has shown that reduced forms of pyrazine compounds can act as catalysts for the electrochemical reduction of molecular oxygen (O₂). acs.org
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic methods are indispensable tools for the isolation and purity verification of ethyl 6-aminopyrazine-2-carboxylate from synthesis reaction mixtures and for its quantification in complex matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently utilized techniques due to their high resolution and sensitivity.
While specific, detailed HPLC methods for this compound are not extensively documented in publicly available literature, the analysis of structurally similar pyrazine (B50134) derivatives provides a strong indication of the applicable methodologies. For instance, reversed-phase HPLC is a common and effective technique for the separation of pyrazine compounds. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The gradient and isocratic elution modes can be optimized to achieve efficient separation from impurities and related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for the trace-level detection and quantification of this compound in intricate research samples. An LC-MS/MS method, which involves tandem mass spectrometry, can offer even greater specificity and is instrumental in pharmacokinetic or metabolism studies by tracking the compound and its metabolites. The development of such a method would entail the optimization of ionization source parameters (e.g., electrospray ionization - ESI) and the selection of specific precursor-to-product ion transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
The following table outlines a hypothetical, yet representative, set of parameters for the HPLC and LC-MS analysis of this compound, based on methods for analogous compounds.
| Parameter | HPLC | LC-MS |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Acetonitrile:Water with 0.1% Formic Acid |
| Elution | Gradient or Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV (e.g., 254 nm, 280 nm) | Mass Spectrometry (ESI+, SRM/MRM) |
| Injection Volume | 10 µL | 5 µL |
| Column Temperature | 30 °C | 40 °C |
Spectroscopic Methods for Quantification in Research Matrices
Spectroscopic techniques are vital for the structural elucidation and quantification of this compound. UV-Visible (UV-Vis) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are key methods in this regard.
UV-Visible Spectroscopy provides a straightforward and accessible method for the quantification of this compound in solution. The pyrazine ring system and its substituents give rise to characteristic absorption maxima in the UV region. A standard calibration curve, plotting absorbance against a series of known concentrations of the pure compound, can be constructed to determine the concentration of unknown samples. The wavelength of maximum absorbance (λmax) for this compound would need to be experimentally determined but is expected to be in the range typical for aminopyrazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool not only for unambiguous structure confirmation but also for quantitative analysis (qNMR). Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. For quantitative purposes, ¹H qNMR is particularly useful. By integrating the signals of specific protons in the spectrum of this compound and comparing them to the integral of a known amount of an internal standard, a precise and accurate determination of the compound's concentration can be achieved without the need for a specific calibration curve for the analyte.
The following table summarizes the expected spectroscopic data for this compound, which is crucial for its identification and quantification.
| Technique | Parameter | Expected Data/Observation |
| UV-Vis Spectroscopy | Wavelength of Max. Absorbance (λmax) | Characteristic peaks in the UV region, specific λmax to be determined experimentally. |
| ¹H NMR | Chemical Shift (δ) | Distinct signals for aromatic protons on the pyrazine ring, the ethyl group protons (quartet and triplet), and the amine protons. |
| ¹³C NMR | Chemical Shift (δ) | Resonances corresponding to the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the ethyl group carbons. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | A molecular ion peak corresponding to the exact mass of the compound. |
Future Directions and Emerging Research Avenues
Challenges and Opportunities in Pyrazine (B50134) Chemistry and Derivative Research
The field of pyrazine chemistry is dynamic, presenting both significant hurdles and promising opportunities. A primary challenge lies in the synthesis of substituted pyrazines. While numerous methods exist, achieving regioselectivity during functionalization can be complex, often requiring multi-step procedures. mdpi.comresearchgate.net There is a continuous demand for the development of novel, efficient synthetic methods to generate diverse pyrazine libraries. mdpi.com Furthermore, developing sustainable and cost-effective production solutions is crucial for translating laboratory-scale synthesis into commercially viable applications. researchgate.net
Despite these challenges, the opportunities are vast. The pyrazine ring is a key pharmacophore in numerous clinically approved drugs, including amiloride (B1667095) and pyrazinamide (B1679903). mdpi.comnih.gov This proven track record fuels the exploration of new pyrazine derivatives for a wide array of therapeutic areas. Research shows that pyrazine-containing compounds exhibit extensive biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. researchgate.netnih.govresearchgate.net The modification of natural products with pyrazine moieties has, in many cases, led to derivatives with enhanced pharmacodynamic activity and reduced toxicity compared to the parent compounds. nih.govresearchgate.net This highlights a significant opportunity for using ethyl 6-aminopyrazine-2-carboxylate as a building block to create novel, potent, and safer therapeutic agents.
Computational Design of Novel Derivatives with Enhanced Properties
Computational chemistry offers a powerful toolkit for accelerating the design of novel pyrazine derivatives with tailored properties. mdpi.com In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations are instrumental in modern drug discovery. mdpi.comnih.gov These methods allow researchers to predict the biological activity and physicochemical properties of hypothetical derivatives of this compound before undertaking costly and time-consuming synthesis.
For instance, theoretical investigations have shown that introducing a pyrazine ring into organic molecules can significantly lower the energies of the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO), which enhances chemical stability and facilitates electron injection. mdpi.comacs.org Molecular docking studies can elucidate the binding interactions between pyrazine derivatives and biological targets, such as enzymes or receptors, providing critical insights for designing more potent inhibitors. nih.gov By computationally screening virtual libraries of compounds derived from the this compound core, researchers can prioritize candidates with the highest predicted affinity and desired ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for synthesis and experimental testing. nih.gov
Table 1: Computational Approaches in Pyrazine Derivative Design
| Computational Method | Application in Pyrazine Research | Key Insights Provided | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Analysis of physicochemical properties and molecular structure. | Electronic structure, HOMO-LUMO energy gap, molecular stability, and reaction mechanisms. | mdpi.com |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of key interactions (e.g., hydrogen bonds) with amino acid residues in a target protein. | nih.gov |
| 3D-QSAR | Development of models that correlate 3D molecular properties with biological activity. | Creation of statistically significant models to predict the activity of new derivatives and guide structural modifications. | nih.gov |
| Molecular Dynamics (MD) Simulations | Validation of docking results and assessment of complex stability over time. | Information on the dynamic behavior and stability of the ligand-receptor complex. | nih.gov |
Integration with Advanced Synthetic Methodologies for Scalable Production
The practical application of novel this compound derivatives hinges on the ability to produce them efficiently and on a large scale. Integrating advanced synthetic methodologies is key to achieving this goal. Traditional methods for creating substituted pyrazines can be lengthy and low-yielding. mdpi.comresearchgate.net Modern techniques offer greener, more efficient alternatives.
Microwave-assisted synthesis, for example, has been successfully used for the aminolysis of pyrazine esters and for forming amide bonds with coupling agents, significantly reducing reaction times from hours or days to minutes. nih.gov Another promising area is the use of transition-metal catalysis, such as ruthenium-catalyzed C-H bond activation, to directly introduce aryl groups onto the pyrazine core. mdpi.com This approach provides a more atom-economical route to π-extended pyrazine systems. The development of one-pot, multicomponent reactions also represents a significant advance, allowing for the construction of complex pyran and pyrazine derivatives from simple precursors with high efficiency. Focusing on these advanced, sustainable methodologies will be essential for the scalable and environmentally friendly production of future pharmaceuticals and materials derived from this compound. researchgate.net
Table 2: Advanced Synthetic Methodologies for Pyrazine Derivatives
| Synthetic Methodology | Description | Advantages | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reaction mixtures. | Drastically reduced reaction times, often improved yields, and enhanced reaction control. | nih.gov |
| Transition-Metal Catalysis (e.g., Ru-catalyzed C-H arylation) | Employs metal catalysts to directly functionalize C-H bonds. | High atom economy, enables direct formation of C-C bonds, access to novel structures. | mdpi.com |
| Multicomponent Reactions | Combines three or more starting materials in a single reaction vessel to form a final product. | High efficiency, operational simplicity, reduced waste, and rapid generation of molecular diversity. | |
| Biomimetic Synthesis | Inspired by natural biosynthetic pathways, such as the homodimerization of α-amino aldehydes. | Can provide efficient routes to natural product-like structures under mild conditions. | mdpi.com |
New Frontiers in Bioactive Molecule Discovery and Target Identification
The unique chemical structure of the pyrazine ring makes it a privileged scaffold in the discovery of new bioactive molecules. nih.gov A significant frontier for this compound is its use as a foundational element for creating hybrid molecules that combine its structure with fragments of natural products or other pharmacophores. researchgate.netmdpi.com This strategy has yielded derivatives with potent and diverse pharmacological activities, including anticancer and antimicrobial effects, often with improved efficacy over the parent compounds. researchgate.netmdpi.com
A key aspect of this frontier is the identification of novel molecular targets. For example, certain pyrazine-based small molecules have been identified as high-affinity ligands for oxysterol-binding proteins and potential modulators of the endoplasmic reticulum heat-shock protein GRP78, both of which are compelling targets in cancer therapy. mdpi.com Other pyrazine derivatives have shown promise as tyrosine kinase inhibitors for treating acute myeloid leukemia or as DNA gyrase inhibitors for developing new antimicrobial agents. mdpi.comresearchgate.net The exploration of pyrazine derivative libraries against a wide range of biological targets will continue to uncover new therapeutic opportunities and deepen our understanding of the molecular basis of disease.
Q & A
Q. What are the common synthetic routes for ethyl 6-aminopyrazine-2-carboxylate, and how are reaction conditions optimized?
this compound is typically synthesized via esterification or transesterification of pyrazinecarboxylic acid derivatives. A general approach involves reacting 6-aminopyrazine-2-carboxylic acid with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Alternatively, nucleophilic substitution using POCl₃ as a catalyst in DMF at 60–65°C has been employed for analogous pyrazine esters . Optimization focuses on solvent choice (DMF, THF), temperature control, and stoichiometric ratios to minimize side reactions like hydrolysis or over-alkylation.
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and ester functionality.
- Mass spectrometry (ESI or EI-MS) for molecular weight validation.
- X-ray crystallography (using SHELX programs for refinement) to resolve crystal packing and hydrogen-bonding networks, particularly for verifying aminopyrazine tautomerism .
- HPLC with UV detection to assess purity, especially when synthesizing derivatives for biological studies.
Q. What are the solubility and stability considerations for this compound in experimental workflows?
this compound is polar due to its amino and ester groups, showing solubility in DMSO, DMF, and moderately in ethanol. Stability tests under varying pH (e.g., acidic/basic hydrolysis of the ester group) and thermal conditions (TGA/DSC analysis) are recommended. Storage at –20°C in inert atmospheres prevents degradation, as aminopyrazines are prone to oxidation .
Q. How is this compound utilized as a building block in medicinal chemistry?
The amino and ester groups enable diverse functionalization:
- Amide coupling (e.g., with activated carboxylic acids) to generate kinase inhibitors.
- Nucleophilic substitution at the ester group for prodrug development.
- Coordination chemistry applications, leveraging the pyrazine ring as a ligand in metal-organic frameworks (MOFs) .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives targeting specific biological pathways?
Quantum chemical calculations (e.g., DFT for tautomer stability) and molecular docking (using AutoDock Vina) predict binding affinities to targets like adenosine receptors. ICReDD’s integrated approach combines reaction path searches, machine learning, and experimental feedback to prioritize derivatives with optimal electronic properties (e.g., HOMO-LUMO gaps) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR shifts (e.g., amino vs. imino tautomers) are addressed by:
Q. How are reaction kinetics and mechanistic pathways studied for ester hydrolysis or functionalization?
Pseudo-first-order kinetics under controlled pH (buffered solutions) quantify hydrolysis rates. LC-MS monitors intermediate formation, while isotopic labeling (e.g., ¹⁸O in ester groups) traces nucleophilic attack mechanisms. Computational studies (Gaussian 09) model transition states to differentiate SN1 vs. SN2 pathways .
Q. What experimental design principles apply to scaling up synthesis without compromising yield?
Key factors include:
- Reactor design : Continuous-flow systems enhance heat/mass transfer for exothermic reactions.
- Catalyst recycling : Heterogeneous catalysts (e.g., immobilized lipases) improve sustainability.
- Process control : PAT (Process Analytical Technology) tools like in-line FTIR track reaction progress in real time .
Methodological Notes
- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for consistency .
- Safety Protocols : Follow guidelines for handling pyrazine derivatives (e.g., PPE, fume hoods) due to potential respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
